![molecular formula C18H16FN3O3 B6529375 N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide CAS No. 946306-21-4](/img/structure/B6529375.png)
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide” is a compound that contains an oxadiazole ring. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles has gained momentum due to their versatility in the arsenal of drug discovery . Poulain et al. used the uronium activation method for the synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes . They have used 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as an activating agent of the carboxylic acid function for the O-acylation step .Molecular Structure Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Physical And Chemical Properties Analysis
Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Scientific Research Applications
Anticancer Applications
Oxadiazoles, including the compound , have shown potential in anticancer applications . They can be designed and synthesized to target specific cancer cells, potentially leading to more effective treatments.
Vasodilator Applications
Oxadiazoles have been used as vasodilators . They can help relax and widen blood vessels, improving blood flow and reducing blood pressure.
Anticonvulsant Applications
These compounds have shown potential as anticonvulsants . They could be used in the treatment of epilepsy and other conditions that cause seizures.
Antidiabetic Applications
Oxadiazoles have also been explored for their antidiabetic properties . They could potentially be used in the treatment of diabetes by helping to regulate blood sugar levels.
High-Energy Core Applications
Oxadiazoles have established themselves as potential high-energy cores . Their derivatives have shown favorable oxygen balance and positive heat of formations .
Antibacterial Applications
Many oxadiazole derivatives exhibit antibacterial properties . They could potentially be used in the development of new antibiotics.
Antifungal Applications
Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their fungicidal activity . They could be used to protect crops from fungal diseases.
Insecticidal Applications
Oxadiazole derivatives can also exhibit insecticidal activity . They could potentially be used in pest control in agriculture.
Mechanism of Action
While the specific mechanism of action for “N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide” is not mentioned in the retrieved papers, oxadiazoles in general have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
Future Directions
Oxadiazoles have established their potential for a wide range of applications . The current compilation covers the synthesis of all regioisomeric forms taking representative examples, medicinal applications of oxadiazoles as an anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications . This suggests that there is a lot of potential for future research and development in this area.
properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-2-17-21-22-18(25-17)12-7-9-13(10-8-12)20-16(23)11-24-15-6-4-3-5-14(15)19/h3-10H,2,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLXYWBMUAULAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.